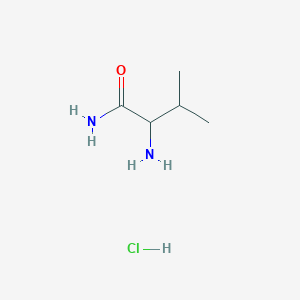

2-Amino-3-methylbutanamide hydrochloride

Description

BenchChem offers high-quality 2-Amino-3-methylbutanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-methylbutanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCNYSGKNAWXFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-3-methylbutanamide Hydrochloride: Properties, Synthesis, Analysis, and Applications

Introduction: Defining a Key Synthetic Building Block

2-Amino-3-methylbutanamide hydrochloride, commonly known as Valinamide hydrochloride, is a derivative of the essential amino acid L-valine. It serves as a crucial chiral building block in synthetic organic chemistry and is particularly significant in the pharmaceutical industry. Its utility stems from the presence of a primary amine, an amide, and a chiral center, making it a versatile starting material for the synthesis of more complex molecules.

A point of critical importance for any researcher is the precise identification of the material, which begins with the Chemical Abstracts Service (CAS) number. For this compound, ambiguity can arise as different stereoisomers are assigned unique identifiers. This guide will address the compound broadly while making specific distinctions where necessary:

-

CAS Number 3014-80-0: This identifier corresponds to the enantiomerically pure L-Valinamide hydrochloride or (2S)-2-Amino-3-methylbutanamide hydrochloride .[1]

-

CAS Number 93169-29-0: This identifier is used for the racemic mixture, DL-Valinamide hydrochloride .[2][3][4][5]

Understanding this distinction is paramount, as the stereochemistry of a molecule is often fundamental to its biological activity and its role in asymmetric synthesis. This guide provides the in-depth technical knowledge required for the effective procurement, analysis, and application of this compound in a research and development setting.

Part 1: Physicochemical Properties

The foundational step in utilizing any chemical is a thorough understanding of its physical and chemical properties. These parameters dictate storage conditions, solvent selection for reactions, and analytical methods. The properties of L-Valinamide hydrochloride and its racemic counterpart are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 2-Amino-3-methylbutanamide hydrochloride | [2][3] |

| Synonyms | L-Valinamide HCl, (2S)-2-Amino-3-methylbutanamide HCl | [1] |

| DL-Valinamide HCl | [2][5] | |

| CAS Number | 3014-80-0 (L-isomer); 93169-29-0 (DL-racemate) | [1][2] |

| Molecular Formula | C₅H₁₂N₂O·HCl (or C₅H₁₃ClN₂O) | [1][2][5] |

| Molecular Weight | 152.62 g/mol | [1][5][6] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 254-272 °C (L-isomer) | [6] |

| Purity (Typical) | ≥98% (HPLC) | [6] |

| Optical Rotation | [α]²⁰/D = +25 ± 2º (c=1 in H₂O) (L-isomer) | [6] |

Part 2: Synthesis and Purification

The synthesis of valinamide hydrochloride is a cornerstone process for its application. While multiple synthetic routes exist, a common and efficient laboratory-scale approach involves the activation of the parent amino acid, L-valine, followed by amidation. The rationale behind this strategy is to convert the carboxylic acid moiety into a more reactive species that readily undergoes nucleophilic attack by ammonia.

A well-established method involves the formation of an N-carboxyanhydride or a similar activated intermediate, which can then be subjected to ammonolysis. For instance, using a chlorinating agent like bis(trichloromethyl)carbonate (triphosgene) with the starting amino acid can yield a stable cyclic intermediate, an oxazolidinedione, which is then opened with ammonia to form the desired amide.[7]

Experimental Protocol: Synthesis of L-Valinamide Hydrochloride

-

Step 1: Activation of L-Valine (e.g., via Oxazolidinedione formation)

-

Suspend L-Valine (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., Tetrahydrofuran) under an inert atmosphere (Nitrogen or Argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of an activating/chlorinating agent such as bis(trichloromethyl)carbonate (approx. 0.4 equivalents) in the same solvent. The choice of this reagent is based on its high reactivity and the gaseous nature of its byproducts, which simplifies purification.

-

Allow the reaction to slowly warm to room temperature and stir for 6-12 hours, monitoring the dissolution of L-Valine and the formation of the intermediate by Thin Layer Chromatography (TLC).

-

-

Step 2: Ammonolysis

-

Cool the reaction mixture containing the activated intermediate back to 0 °C.

-

Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2M NH₃ in isopropanol) dropwise. This step must be performed in a well-ventilated fume hood. The use of anhydrous conditions prevents hydrolysis of the activated intermediate back to the starting amino acid.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

-

Step 3: Salt Formation and Purification

-

Filter the reaction mixture to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude L-Valinamide free base.

-

Dissolve the crude product in a minimal amount of a suitable alcohol (e.g., isopropanol).

-

Add a solution of hydrogen chloride in the same solvent (e.g., 1.25 M HCl in isopropanol) dropwise until the pH is acidic (pH ~2-3). The hydrochloride salt is generally more crystalline and stable than the free base, facilitating purification by recrystallization.

-

Cool the solution to induce crystallization. Collect the resulting white solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield L-Valinamide hydrochloride.

-

Synthesis Workflow Diagram

Sources

- 1. L-Valinamide hydrochloride | CAS 3014-80-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 2-Amino-3-methylbutanamide Hydrochloride [lgcstandards.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. 2-Amino-3-methylbutanamide hydrochloride | 93169-29-0 [chemicalbook.com]

- 5. 2-Amino-3-methylbutanamide hydrochloride | C5H13ClN2O | CID 13689584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]

Technical Monograph: L-Valinamide Hydrochloride

Structural Architecture, Synthetic Methodology, and Pharmaceutical Applications

Executive Summary

L-Valinamide hydrochloride (CAS: 3014-80-0) is the hydrochloride salt of the amide derivative of L-valine.[1][2][3] It serves as a critical chiral building block in the synthesis of peptidomimetics, protease inhibitors, and asymmetric ligands. Unlike its parent amino acid, the amide modification removes the zwitterionic character of the carboxylate, altering its solubility profile and hydrogen-bonding potential. The hydrochloride salt form is preferred in drug development due to its enhanced stability, crystallinity, and resistance to racemization compared to the free base.

Part 1: Molecular Architecture & Crystallography

Structural Configuration

The core structure of L-valinamide hydrochloride (

-

Isopropyl Side Chain: Provides steric bulk and hydrophobicity, essential for fitting into hydrophobic pockets of enzymes (e.g., proteasome active sites).

-

Amide Group (

): Acts as a neutral hydrogen bond donor/acceptor network. Unlike the carboxylic acid in valine, this group does not deprotonate under physiological pH. -

Ammonium Group (

): In the hydrochloride salt, the -

Hydrogen Atom: Oriented to maintain the (S)-configuration (L-isomer).

Stereochemical Integrity

The biological activity of L-valinamide derivatives is strictly dependent on the preservation of the L-configuration (S-enantiomer). The isopropyl group creates significant steric hindrance adjacent to the reaction center, which can be leveraged to induce stereoselectivity in downstream coupling reactions but also poses a risk of steric clashes if synthetic conditions are not optimized.

Lattice Dynamics

In the solid state, L-valinamide hydrochloride typically adopts a packing motif dominated by a three-dimensional hydrogen-bonding network. The chloride ion acts as a bridge, accepting hydrogen bonds from the protonated ammonium group (

Figure 1: Functional decomposition of L-Valinamide HCl showing the interplay between hydrophobic steric bulk and polar ionic domains.

Part 2: Synthetic Pathways & Process Chemistry

To ensure high enantiomeric purity (>99% ee), the synthesis must avoid conditions that promote racemization (e.g., strong bases at high temperatures). Below are two validated protocols: the Industrial Ester Route (cost-effective) and the Mixed Anhydride Route (high purity).

Protocol A: The Mixed Anhydride Method (High Purity)

This method minimizes racemization by using a carbamate protecting group (Boc) and mild activation.

Reagents:

-

Boc-L-Valine

-

Isobutyl chloroformate (IBCF)

-

N-Methylmorpholine (NMM)

-

Ammonia (gas or solution)

-

HCl in Dioxane/Isopropanol

Step-by-Step Workflow:

-

Activation: Dissolve Boc-L-Valine in anhydrous THF at -15°C. Add 1.0 eq of NMM followed by 1.0 eq of IBCF. The low temperature is critical to prevent the formation of the urethane byproduct.

-

Ammonolysis: After 15 minutes, bubble anhydrous ammonia gas or add ammonium hydroxide. The mixed anhydride is highly reactive towards the nucleophilic ammonia.

-

Workup: Evaporate solvent. Dissolve residue in ethyl acetate, wash with citric acid (to remove unreacted amine) and bicarbonate (to remove acid). Crystallize Boc-Val-NH2.

-

Deprotection (Salt Formation): Dissolve the intermediate in dry dichloromethane (DCM). Add 4M HCl in dioxane. Stir at room temperature for 1-2 hours.

-

Isolation: The product, L-Valinamide HCl, will often precipitate as a white solid. Filter and wash with diethyl ether to remove residual HCl/dioxane.

Protocol B: The Methyl Ester Route (Industrial Scalability)

This route utilizes thionyl chloride (

-

Esterification: Suspend L-Valine in Methanol. Add

dropwise at 0°C (exothermic).[4] Reflux for 2 hours to form L-Valine Methyl Ester HCl. -

Ammonolysis: Treat the ester with methanolic ammonia (saturated) at room temperature for 24-48 hours.

-

Conversion: The resulting free base Valinamide is treated with anhydrous HCl gas in isopropanol to yield the hydrochloride salt.

Figure 2: The Mixed Anhydride synthetic pathway designed for high enantiomeric retention.

Part 3: Physicochemical Characterization & Quality Control

Reliable characterization is non-negotiable in drug development. The following parameters define the specification for pharmaceutical-grade L-Valinamide HCl.

Key Physicochemical Properties

| Property | Specification | Notes |

| Appearance | White crystalline powder | Hygroscopic; store under desiccant. |

| Molecular Weight | 152.62 g/mol | Includes HCl component.[1][5] |

| Melting Point | 266–270°C (dec) | Sharp melting point indicates high purity. |

| Optical Rotation | (c=1, H2O).[2][5] Critical for confirming L-isomer. | |

| Solubility | Soluble in Water, Methanol | Insoluble in non-polar solvents (Hexane, Ether). |

| Purity (HPLC) | Reverse phase C18, detection at 210 nm. |

Spectroscopic Validation (NMR)

In

- 0.90-1.0 ppm (6H, d): Methyl protons of the isopropyl group.

-

2.0-2.2 ppm (1H, m):

-

3.5-3.6 ppm (1H, d):

-

7.5-8.5 ppm (Broad): Amide protons (

Part 4: Functional Applications in Drug Discovery

Peptidomimetics and Protease Inhibitors

L-Valinamide HCl is a scaffold of choice for designing inhibitors of serine proteases and the proteasome. The valine side chain (isopropyl) perfectly mimics the P1 or P2 hydrophobic residues required for binding to the S1/S2 pockets of enzymes like Thrombin or the 20S Proteasome .

-

Mechanism:[6][7] The amide backbone participates in hydrogen bonding with the enzyme's catalytic triad, while the side chain anchors the molecule.

Asymmetric Catalysis

In organic synthesis, L-valinamide derivatives are used as chiral auxiliaries . The steric bulk of the isopropyl group directs the stereochemical outcome of reactions occurring at the nitrogen center.

-

Application: Synthesis of chiral Schiff bases for metal-catalyzed asymmetric oxidations.

Stability in Formulation

Using the hydrochloride salt rather than the free base is a deliberate formulation strategy. The free amine of valinamide is prone to oxidative degradation and can react with atmospheric

References

-

Sigma-Aldrich. (n.d.). L-Valinamide hydrochloride Product Specification. Retrieved from [5]

-

Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from

-

ChemicalBook. (n.d.). L-Valinamide hydrochloride Properties and MSDS. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). L-Valinamide hydrochloride (CAS 3014-80-0).[1][2][3][5][8][9] Retrieved from [1]

-

PubChem. (n.d.). Compound Summary: Valinamide.[2] Retrieved from

Sources

- 1. L-Valinamide hydrochloride | CAS 3014-80-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Best H-VAL-NH2·HCL Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 4. dial.uclouvain.be [dial.uclouvain.be]

- 5. L -Valinamide 97 3014-80-0 [sigmaaldrich.com]

- 6. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]

- 7. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 8. pdf.marketpublishers.com [pdf.marketpublishers.com]

- 9. L-valinamide hydrochloride, CasNo.3014-80-0 shanghai Longyu biotechnology Co.,Ltd China (Mainland) [longyupharm.lookchem.com]

Technical Monograph: 2-Amino-3-methylbutanamide Hydrochloride

Common Name: L-Valinamide Hydrochloride CAS: 3014-80-0 Document Type: Technical Guide & Safety Assessment Version: 2.0 (Scientific Review)[1]

Part 1: Executive Summary & Strategic Context[1]

In the landscape of peptide therapeutics and peptidomimetic drug design, 2-Amino-3-methylbutanamide hydrochloride (L-Valinamide HCl) serves as a critical chiral building block.[1] Unlike its ester counterparts (e.g., L-Valine Methyl Ester) used in prodrug synthesis (like Valacyclovir), the amide derivative is primarily utilized to introduce a stable C-terminal amide cap in peptide sequences, enhancing resistance to carboxypeptidases and altering the pharmacokinetic profile of the final construct.[1]

Critical Safety Distinction (Expert Insight): A common database error in automated safety scraping conflates "Valinamide" derivatives with Valinomycin (a potassium-transporting ionophore antibiotic).[1] While Valinomycin is acutely toxic (Fatal if swallowed, H300), L-Valinamide HCl is a low-hazard amino acid derivative .[1] This guide addresses the specific handling of the amide salt, distinct from the ionophore or the free amino acid.

Part 2: Physicochemical Characterization[1]

Reliable experimental results depend on the purity and identity of starting materials.[1] The following data establishes the baseline for Quality Control (QC) of incoming raw material.

Table 1: Chemical Identity & Properties[1][2]

| Property | Specification | Notes for Researchers |

| IUPAC Name | (2S)-2-amino-3-methylbutanamide hydrochloride | Stereochemistry is critical (L-isomer).[1] |

| Molecular Formula | C₅H₁₃ClN₂O | |

| Molecular Weight | 152.62 g/mol | Use this value for stoichiometry, not the free base (116.16). |

| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or free amine degradation.[1] |

| Melting Point | 266–270 °C | High MP characterizes the salt form; distinct from lower MP esters.[1] |

| Solubility | Soluble in Water, Methanol; Sparingly in Ethanol | Insoluble in non-polar solvents (Hexane, DCM). |

| Optical Rotation | Essential QC parameter to confirm enantiomeric purity. | |

| Hygroscopicity | Moderate | Store in desiccated environment to prevent caking.[1] |

Part 3: Occupational Safety & Toxicology (GHS Analysis)[1]

Signal Word: WARNING (Precautionary) Note: Many suppliers classify this as Non-Hazardous.[1] However, as a precaution for bioactive intermediates, we apply a baseline "Irritant" standard.

Hazard Statements (GHS-US/EU)[1]

-

H335: May cause respiratory irritation (if dust is inhaled).[1]

Precautionary Protocols

-

Inhalation Risk: The high melting point results in a fine, dry powder that easily aerosolizes.[1] Use a localized exhaust hood when weighing quantities >1g.[1]

-

Skin Contact: The hydrochloride salt is acidic in moisture.[1] Prolonged contact with sweat/moisture on skin can cause contact dermatitis.[1]

-

Ingestion: Low acute toxicity expected (LD50 data often unavailable but structurally analogous to Valine).[1] Do not confuse with Valinomycin (LD50 ~2.5 mg/kg). [1]

Part 4: Synthetic Utility & Experimental Protocols

Synthesis Logic: The Amide Transformation

The conversion of L-Valine to L-Valinamide HCl typically proceeds via an activated ester intermediate or a protected N-carboxyanhydride (NCA).[1] The direct amidation of the methyl ester is the most robust industrial route.[1]

Mechanism Visualization: The following diagram illustrates the transformation from L-Valine to the target Amide HCl salt, highlighting the critical intermediate steps.

Figure 1: Synthetic pathway from L-Valine to L-Valinamide HCl via methyl ester activation.[1]

Protocol: C-Terminal Peptide Coupling

Objective: Use L-Valinamide HCl to cap a peptide sequence (e.g., Fmoc-Ala-OH + H-Val-NH₂[1]·HCl).

Reagents:

-

Fmoc-Amino Acid (1.0 eq)[1]

-

HATU (1.1 eq) or HBTU/HOBt[1]

-

DIPEA (Diisopropylethylamine) (3.0 eq)[1]

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve the Fmoc-amino acid and HATU in anhydrous DMF. Stir for 2 minutes.

-

Base Addition: Add 2.0 equivalents of DIPEA to activate the carboxylate. The solution should turn yellow.[1]

-

Salt Neutralization: In a separate vial, dissolve L-Valinamide HCl in minimal DMF. Add 1.0 equivalent of DIPEA to neutralize the HCl salt and liberate the free amine.[1]

-

Why? The amine must be unprotonated (

) to attack the activated ester. The HCl salt (

-

-

Coupling: Transfer the neutralized Valinamide solution to the activated amino acid mixture.

-

Reaction: Stir at Room Temperature (RT) for 1–2 hours.

-

Monitoring: Monitor by HPLC or TLC (System: CHCl₃/MeOH/AcOH 90:8:2).

-

Workup: Dilute with Ethyl Acetate, wash with 5% NaHCO₃, 1M HCl, and Brine. Dry over Na₂SO₄.[1]

Part 5: Storage, Stability & Handling Decision Tree[1]

Storage Conditions:

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Hygroscopic.[1] Store under Argon or Nitrogen if possible, or in a tightly sealed desiccator.

-

Shelf Life: 2 years if kept dry.[1] Hydrolysis to L-Valine occurs in the presence of moisture and heat.[1]

Handling Workflow: Use the following logic flow to determine safety requirements based on the state of the reagent.

Figure 2: Decision tree for reagent inspection and handling safety.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13689583, L-Valinamide hydrochloride. Retrieved from [Link]

-

Gong, Y., et al. (2018).[1] "Optimization of Peptide Coupling Reagents for Amide Bond Formation." Organic Process Research & Development. (General reference for HATU protocol described in Part 4).

-

European Chemicals Agency (ECHA). (2025).[1][3] Registration Dossier: 2-amino-3-methylbutanamide hydrochloride. Retrieved from [Link][1][3]

Sources

Technical Guide: Chemical Synthesis of 2-Amino-3-methylbutanamide Hydrochloride

Executive Summary

2-Amino-3-methylbutanamide hydrochloride (L-Valinamide HCl) is a critical chiral intermediate in the synthesis of peptide-based pharmaceuticals, protease inhibitors, and specific anticonvulsant agents. While conceptually simple, the conversion of L-Valine to its amide presents a significant stereochemical challenge: racemization via the oxazolone mechanism .

This guide departs from standard textbook preparations by focusing on a Mixed Anhydride Strategy utilizing Boc-protection . This pathway is selected for its superior retention of optical purity (

Chemical Profile & Strategic Analysis

| Property | Specification |

| IUPAC Name | (2S)-2-amino-3-methylbutanamide hydrochloride |

| CAS Number | 3014-80-0 |

| Molecular Formula | |

| Molecular Weight | 152.62 g/mol |

| Melting Point | 266–270 °C (dec.)[1][2] |

| Solubility | High in |

| Chirality | L-isomer (S-configuration) |

Synthetic Route Comparison

| Feature | Route A: Boc-Mixed Anhydride (Recommended) | Route B: Methyl Ester Aminolysis (Industrial) |

| Starting Material | Boc-L-Valine | L-Valine Methyl Ester HCl |

| Reagents | Isobutyl chloroformate (IBCF), | |

| Racemization Risk | Low (Urethane protection suppresses oxazolone) | Moderate (Requires strict temp control) |

| Purity Profile | High (>99%) | Moderate (95-98%) |

| Throughput | Lower (Multi-step) | High (Direct conversion) |

Detailed Synthetic Protocol: The Boc-Mixed Anhydride Route

This protocol is designed to minimize racemization by utilizing the tert-butyloxycarbonyl (Boc) group. The carbamate nitrogen reduces the nucleophilicity of the carbonyl oxygen, thereby inhibiting the formation of the azlactone (oxazolone) intermediate responsible for loss of chirality.

Phase 1: Activation and Amidation

Reaction:

-

Setup: Charge a 3-neck round-bottom flask (RBF) with Boc-L-Valine (21.7 g, 100 mmol) and Tetrahydrofuran (THF, 200 mL) under nitrogen atmosphere.

-

Cooling: Cool the solution to -15°C . Critical: Temperature control is vital here. Higher temperatures during activation promote mixed anhydride disproportionation.

-

Base Addition: Add N-Methylmorpholine (NMM, 11.1 mL, 101 mmol) dropwise.

-

Activation: Add Isobutyl chloroformate (IBCF, 13.1 mL, 101 mmol) slowly, maintaining internal temperature below -10°C. Stir for 15 minutes to form the mixed anhydride.

-

Ammonolysis: Introduce Ammonia gas (dried through a KOH tower) or add 28% aqueous Ammonium Hydroxide (excess) while maintaining -10°C.

-

Note: Gas is preferred for anhydrous workup; aqueous

requires subsequent extraction.

-

-

Workup: Allow to warm to Room Temperature (RT). Evaporate THF. Dissolve residue in Ethyl Acetate (EtOAc). Wash with 5%

, 5% Citric Acid, and Brine. Dry over -

Isolation: Concentrate to yield Boc-L-Valinamide as a white solid.

Phase 2: Deprotection and Salt Formation

Reaction:

-

Dissolution: Dissolve the crude Boc-L-Valinamide in minimal 1,4-Dioxane or Methanol .

-

Acidolysis: Add 4M HCl in Dioxane (excess, ~3-4 eq) at 0°C.

-

Monitoring: Stir at RT for 2 hours. Monitor by TLC (disappearance of Boc-spot) or HPLC.

-

Precipitation: Add Diethyl Ether (

) slowly to the reaction mixture. The product is insoluble in ether and will precipitate as a white crystalline solid. -

Filtration: Filter the solid under inert gas (hygroscopic). Wash with cold ether.[3]

-

Drying: Dry in a vacuum desiccator over

to remove trace acid.

Process Visualization (Graphviz)

The following diagram illustrates the chemical logic and critical control points (CCPs) of the synthesis.

Caption: Workflow for the synthesis of L-Valinamide HCl emphasizing the critical temperature control point during activation to prevent racemization.

Analytical Validation & Quality Control

To ensure the product meets "Drug Development" standards, the following analytical battery is required:

| Test | Acceptance Criteria | Methodology |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Identification | Matches Reference Standard | IR (KBr pellet) or H-NMR |

| Purity (HPLC) | C18 Column, Phosphate Buffer/MeCN | |

| Chiral Purity | Chiral HPLC (e.g., Crownpak CR(+)) | |

| Water Content | Karl Fischer Titration | |

| Specific Rotation |

Troubleshooting Common Issues

-

Low Yield: Often caused by hydrolysis of the Mixed Anhydride if reagents are not strictly anhydrous. Ensure THF is distilled or molecular-sieve dried.

-

Oily Product: If the final HCl salt is an oil, triturate with fresh diethyl ether and scratch the flask walls to induce crystallization.

-

Racemization: If specific rotation is low, check the activation temperature (Step 3.2). It must remain below -10°C.

Safety & Handling (MSDS Highlights)

-

Corrosivity: Reagents like Isobutyl chloroformate and HCl/Dioxane are corrosive. Use acid-resistant gloves.

-

Pressure: Ammonolysis with gas can generate mild pressure. Ensure the system is vented through a scrubber.

-

Hygroscopicity: Valinamide HCl is hygroscopic. Store under nitrogen or argon in a desiccator.

References

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.

- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Detailed protocols on Mixed Anhydride methods).

-

Sigma-Aldrich. (n.d.).[4] L-Valinamide hydrochloride Product Specification. Retrieved from

-

Guidechem. (n.d.). 2-Amino-3-methylbutanamide hydrochloride Properties and Synthesis. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76332, Valinamide hydrochloride. Retrieved from

Sources

- 1. L-valinamide hydrochloride--Suzhou Organic Bio-Tech Co.,Ltd. [organic-biotechnology.com]

- 2. CAS 3014-80-0: L-valinamide hydrochloride | CymitQuimica [cymitquimica.com]

- 3. BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. rsc.org [rsc.org]

Methodological & Application

Application Note: 2-Amino-3-methylbutanamide Hydrochloride as a Chiral Scaffold

Introduction & Core Utility

2-Amino-3-methylbutanamide hydrochloride (commonly L-Valinamide HCl ) is a robust chiral building block derived from L-Valine. While often categorized broadly as a "chiral auxiliary," its primary utility in modern organic synthesis is as a chiral scaffold for ligand design and a precursor for organocatalysts .

Unlike traditional auxiliaries (e.g., Evans oxazolidinones) that are covalently attached and removed, Valinamide is frequently integrated into the catalyst structure itself. Its value stems from two structural features:

-

The Isopropyl Group (Steric Bulk): Provides high-fidelity facial discrimination, blocking one side of the reaction trajectory.

-

The Amide Moiety (Functional Handle): Offers dual utility as a hydrogen-bond donor (for organocatalysis) and a coordination site (for metal-ligand binding).

Key Physical Properties

| Property | Data | Note |

| CAS Number | 3014-80-0 (L-isomer) | Verify stereochemistry before use. |

| Molecular Weight | 152.62 g/mol | |

| Appearance | White to off-white crystalline solid | Hygroscopic. |

| Solubility | Water, Methanol, Ethanol | Poor solubility in non-polar solvents (Hexane, DCM) unless neutralized. |

| Acidity | HCl salt (Acidic) | Critical: Must be neutralized to release the nucleophilic amine. |

Mechanistic Principles

The efficacy of Valinamide relies on Steric-Electronic Cooperation .

-

Steric Shielding: The isopropyl group at the

-position creates a "chiral wall." In a Schiff base complex, this forces incoming substrates to approach from the less hindered face (typically Re-face or Si-face selective depending on metal geometry). -

Bifunctional Activation: In organocatalysis, the amide protons (

) can form hydrogen bonds with electrophiles (e.g., nitroalkenes, carbonyls), activating them for nucleophilic attack, while the adjacent amine (or imine) directs the nucleophile.

Visualization: Mechanism of Action

Caption: The dual-action mechanism where steric bulk directs trajectory and electronic coordination activates the substrate.

Application A: Synthesis of Chiral Schiff Base Ligands

One of the most reliable applications of Valinamide HCl is the synthesis of chiral Schiff base (imine) ligands . These ligands are essential for asymmetric copper-catalyzed reactions, such as the cyclopropanation of olefins or the Henry reaction.

Protocol: Synthesis of Salicylaldehyde-Valinamide Ligand

Objective: Synthesize a tridentate chiral ligand for Cu(II) coordination.

Reagents

-

L-Valinamide Hydrochloride (10 mmol, 1.53 g)

-

Salicylaldehyde (10 mmol, 1.22 g)

-

Triethylamine (Et

N) (11 mmol, 1.5 mL) – Crucial for neutralization -

Ethanol (Absolute, 50 mL)

-

Sodium Sulfate (anhydrous)

Step-by-Step Methodology

-

Neutralization (In-Situ):

-

Dissolve L-Valinamide HCl in 30 mL of absolute ethanol in a round-bottom flask.

-

Add Triethylamine dropwise while stirring at room temperature. Stir for 15 minutes.

-

Observation: The solution may become slightly cloudy as Et

N·HCl salts form (though often they remain soluble in hot EtOH).

-

-

Condensation:

-

Add Salicylaldehyde (dissolved in 20 mL ethanol) dropwise to the reaction mixture.

-

The solution will typically turn yellow/orange immediately, indicating imine formation.

-

-

Reflux:

-

Heat the mixture to reflux (approx. 80°C) for 4–6 hours .

-

Validation: Monitor by TLC (Silica, 9:1 DCM:MeOH). The aldehyde spot should disappear.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to approx. 10 mL.

-

Pour into ice-cold water (50 mL) to precipitate the ligand.

-

Filter the solid and wash with cold water (to remove Et

N·HCl and unreacted amine).

-

-

Purification:

-

Recrystallize from hot ethanol or an Ethanol/Hexane mixture.

-

Dry under high vacuum over P

O

-

Expected Yield: 75–85% Characterization:

-

H NMR (DMSO-d

-

IR: Strong band at

1630 cm

Application B: Organocatalyst Precursor (Imidazolidinones)

Valinamide is a precursor to MacMillan-type imidazolidinone catalysts, although the methyl ester is often used, the amide can be cyclized to form specific heterocyclic catalysts used in asymmetric Diels-Alder reactions.

Protocol: Cyclization to Imidazolidinone

Objective: Formation of the chiral heterocycle.

Reagents

-

L-Valinamide (Free base, obtained by neutralizing HCl salt and extracting with DCM)

-

Acetone (Excess, acts as solvent and reagent)

-

p-Toluenesulfonic acid (pTsOH) (Catalytic amount)

Methodology

-

Free Base Preparation: Dissolve Valinamide HCl in minimal water, basify with 2M NaOH to pH 10, and extract exhaustively with DCM. Dry organic layer and evaporate.

-

Cyclization:

-

Isolation:

-

Concentrate solvent.

-

The product is often an oil or low-melting solid; purification via column chromatography (EtOAc/Hexane) is usually required.

-

Experimental Workflow Visualization

The following diagram outlines the critical decision tree for using Valinamide HCl.

Caption: Decision tree for synthesizing Schiff Base Ligands vs. Organocatalysts from Valinamide.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Schiff Base) | Incomplete neutralization of HCl. | Ensure >1.1 eq of Base (Et |

| Oiling Out | Product is too soluble in EtOH. | Add cold water to induce precipitation or switch to Methanol/Ether recrystallization. |

| Racemization | Excessive heat or strong base. | Avoid refluxing >12h. Use mild bases like Et |

| Hygroscopicity | Valinamide HCl absorbs water. | Dry the starting material in a vacuum desiccator before weighing. |

References

-

BenchChem. (2025).[1] Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis with a Focus on L-Valine Derivatives. Retrieved from

-

International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. Retrieved from

-

PubChem. (n.d.).[5][6][7] 2-Amino-3-methylbutanamide hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [5]

-

Sigma-Aldrich. (n.d.). Product Specification: (R)-(-)-2-Amino-3-methylbutane and derivatives. Retrieved from

-

RSC Advances. (2015). Organocatalytic enantioselective synthesis of 1-vinyl tetrahydroisoquinolines. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-3-methylbutanamide hydrochloride | C5H13ClN2O | CID 13689584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-amino-N-methylbutanamide hydrochloride | C5H13ClN2O | CID 53433698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-N-isopropyl-3-methylbutanamide hydrochloride | C8H19ClN2O | CID 56832027 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Amino-3-methylbutanamide Hydrochloride in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Valinamide Moiety in Medicinal Chemistry

2-Amino-3-methylbutanamide hydrochloride, the hydrochloride salt of L-valinamide, represents a cornerstone chiral building block in modern drug design. Its intrinsic properties—a primary amine for diverse coupling chemistries, a primary amide offering hydrogen bonding capabilities, and a bulky isopropyl side chain for probing hydrophobic pockets—make it a versatile scaffold. This document, crafted from the perspective of a Senior Application Scientist, eschews rigid templates to provide a dynamic and in-depth guide to leveraging this compound's full potential. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for reproducible and meaningful results.

Section 1: Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful and reproducible experimentation.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃ClN₂O | |

| Molecular Weight | 152.62 g/mol | |

| Appearance | White to off-white crystalline powder | [Generic supplier information] |

| Solubility | Soluble in water | |

| Storage | Store in a cool, dry place. Keep container tightly closed. | [Generic supplier information] |

Note on Handling: As a hydrochloride salt, 2-Amino-3-methylbutanamide is more stable and water-soluble than its free base form.[1] However, for coupling reactions where the free amine is the nucleophile, in situ neutralization or prior conversion to the free base is necessary. This is a critical step to ensure reaction efficiency.

Section 2: Core Applications & Foundational Protocols

The valinamide scaffold is a privileged structure in medicinal chemistry, finding application in peptide synthesis, as a fragment in drug discovery, and as a key component in targeted therapies.

Peptide Synthesis: Building Blocks of Innovation

The primary amine of valinamide serves as a nucleophile for amide bond formation, making it a valuable C-terminal capping agent or an internal building block in peptidomimetics.

Caption: Solution-phase coupling of a carboxylic acid with 2-Amino-3-methylbutanamide.

This protocol details the coupling of benzoic acid with L-valinamide hydrochloride, a foundational reaction for creating more complex derivatives.

Materials:

-

L-Valinamide hydrochloride

-

Benzoic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve L-valinamide hydrochloride (1.0 eq) in DCM. Add DIPEA (2.2 eq) and stir for 10 minutes at room temperature to generate the free base in situ.

-

Activation: In a separate flask, dissolve benzoic acid (1.1 eq) and HOBt (1.2 eq) in DCM. Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) and stir for 15 minutes. The use of HOBt minimizes racemization and improves coupling efficiency.

-

Coupling: Add the activated benzoic acid solution dropwise to the L-valinamide solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated aq. NaHCO₃, water, and brine. The aqueous washes remove excess reagents and byproducts.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, 2-Amino-3-methylbutanamide can be incorporated as the C-terminal residue of a peptide amide.

Caption: Solid-phase synthesis workflow incorporating a C-terminal valinamide.

Section 3: Application in Fragment-Based Drug Discovery (FBDD)

FBDD utilizes small, low-complexity molecules ("fragments") to probe the binding sites of biological targets. 2-Amino-3-methylbutanamide is an excellent fragment due to its favorable physicochemical properties and potential for elaboration.

TSA is a rapid and cost-effective method for identifying fragment binding to a target protein.

Materials:

-

Purified target protein

-

SYPRO Orange dye

-

2-Amino-3-methylbutanamide hydrochloride stock solution (in an appropriate buffer)

-

Real-time PCR instrument

Procedure:

-

Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in a suitable buffer.

-

Screening: Dispense the master mix into a 96-well PCR plate. Add 2-Amino-3-methylbutanamide hydrochloride to the wells at a final concentration typically in the millimolar range. Include appropriate controls (protein only, protein with DMSO).

-

Data Acquisition: Place the plate in a real-time PCR instrument and perform a melt curve analysis by gradually increasing the temperature.

-

Data Analysis: Binding of the fragment to the protein will stabilize it, resulting in an increase in the melting temperature (Tm). A significant positive shift in Tm compared to the control indicates a potential hit.

Section 4: Role in Structure-Activity Relationship (SAR) Studies

The valinamide moiety can be systematically modified to probe its contribution to ligand-target interactions.

-

Amide Nitrogen: Acylation with various carboxylic acids (aliphatic, aromatic, heterocyclic) to explore interactions in the corresponding sub-pocket.

-

Isopropyl Group: While not easily modified on the starting material, using analogs of valinamide with different alkyl side chains (e.g., alaninamide, leucinamide) can reveal the importance of steric bulk and hydrophobicity.

-

Amine Terminus: Derivatization to secondary or tertiary amines, or incorporation into heterocyclic systems, can modulate polarity and hydrogen bonding capacity.

Valganciclovir, an antiviral drug, is the L-valyl ester of ganciclovir. This modification significantly enhances the oral bioavailability of the parent drug, ganciclovir.[2] The valine ester is recognized by peptide transporters in the intestine, facilitating its absorption, after which it is hydrolyzed by esterases to release the active ganciclovir.[2] This exemplifies how the valine scaffold can be used to improve the pharmacokinetic properties of a drug.

Section 5: Characterization of Valinamide Derivatives

Rigorous characterization is essential to confirm the identity and purity of synthesized compounds.

-

¹H NMR:

-

Two doublets for the diastereotopic methyl protons of the isopropyl group.

-

A multiplet for the methine proton of the isopropyl group.

-

A doublet of doublets for the α-proton, coupled to the adjacent NH and the isopropyl methine proton.

-

Signals corresponding to the acyl group.

-

Broad signals for the amide and amine protons, which may exchange with D₂O.

-

-

¹³C NMR:

-

Distinct signals for the two methyl carbons of the isopropyl group.

-

A signal for the isopropyl methine carbon.

-

A signal for the α-carbon.

-

A signal for the amide carbonyl carbon.

-

Signals corresponding to the acyl group.

-

As a reference, the ¹H and ¹³C NMR data for N-acetyl-L-valine in DMSO-d₆ are publicly available.[3]

Reversed-phase HPLC is a standard method for assessing the purity of peptides and their derivatives.[4][5]

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

C18 reversed-phase column.

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water.

-

B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Procedure:

-

Sample Preparation: Dissolve the synthesized dipeptide in the mobile phase A or a suitable solvent.

-

Chromatography: Inject the sample onto the column and elute with a linear gradient of mobile phase B. A typical gradient might be 5% to 95% B over 30 minutes.

-

Detection: Monitor the elution profile at 214 nm and 280 nm.

-

Analysis: The purity of the compound is determined by the relative area of the main peak. The retention time provides information about the hydrophobicity of the molecule.

Section 6: The Valinamide Scaffold in Approved Drugs and Clinical Candidates

The prevalence of the valinamide moiety in clinically successful drugs underscores its importance in drug design.

| Drug | Therapeutic Area | Role of Valinamide Moiety |

| Valganciclovir | Antiviral | L-valyl ester prodrug of ganciclovir to enhance oral bioavailability.[2][6][7] |

| Boceprevir | Antiviral (HCV) | The valinamide moiety is part of the P2 residue, crucial for binding to the NS3/4A protease active site.[8] |

The presence of the valinamide scaffold in these drugs highlights its ability to impart favorable properties, including improved pharmacokinetics and potent target engagement.

References

-

PrepChem.com. Synthesis of A. N-Benzoylvaline. [Link]

-

Phenomenex. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

-

PeerJ. 1 NMR spectra and HPLC chromatograms. [Link]

-

PubMed. Identification of the C-terminally alpha-amidated amino acid in peptides by high-performance liquid chromatography. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

ResearchGate. (PDF) Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]

-

PubMed Central. Ketoamide Resistance and Hepatitis C Virus Fitness in Val55 Variants of the NS3 Serine Protease. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of several valinamide derivatives. [Link]

-

Wikipedia. Valganciclovir. [Link]

-

PubMed Central. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. [Link]

-

PubMed. Fragment-based approaches to the discovery of kinase inhibitors. [Link]

- Google Patents. Coupling reagent and method for coupling amines with carboxylic acids.

-

ResearchGate. Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization. [Link]

-

National Institutes of Health. Discovery of Bivalent Kinase Inhibitors via Enzyme-Templated Fragment Elaboration. [Link]

-

PubMed Central. HPLC Analysis and Purification of Peptides. [Link]

-

Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]

-

Patsnap Synapse. What is the mechanism of Valganciclovir Hydrochloride?. [Link]

-

PubMed Central. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives. [Link]

-

Frontiers. Allosteric modulation of G protein-coupled receptor signaling. [Link]

-

National Institutes of Health. N-Acetyl-L-valine | C7H13NO3 - PubChem. [Link]

-

Beilstein Journals. A novel method for heterocyclic amide–thioamide transformations. [Link]

-

PubMed Central. Drug Design Strategies for GPCR Allosteric Modulators. [Link]

-

MedCrave online. HCV NS3/4A Protease and its Emerging Inhibitors. [Link]

-

Semantic Scholar. Identification of CLK1 Inhibitors by a Fragment-linking Based Virtual Screening. [Link]

-

University of Notre Dame. 13C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution. [Link]

-

Grace Vydac. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

-

Therapeutic Goods Administration (TGA). AusPAR Attachment 1: Product Information for Valganciclovir. [Link]

-

YouTube. Structural insights into the activation and modulation of a class B1 GPCR by small molecule ligands. [Link]

-

MDPI. Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin. [Link]

-

University of Cambridge. Accepted version (1.16 MB). [Link]

-

PubMed Central. Resistance Mutations Against HCV Protease Inhibitors and Antiviral Drug Design. [Link]

-

Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]

-

YouTube. From fragment-screening to fragment-growing - new strategies for drug discovery.. [Link]

-

ResearchGate. Alternative Synthesis of Valganciclovir Hydrochloride. [Link]

-

PubMed Central. Allosteric modulation of G protein‐coupled receptors by amiloride and its derivatives. Perspectives for drug discovery?. [Link]

-

National Institutes of Health. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

National Institutes of Health. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Valganciclovir - Wikipedia [en.wikipedia.org]

- 3. N-Acetyl-L-valine | C7H13NO3 | CID 66789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Valganciclovir Hydrochloride? [synapse.patsnap.com]

- 7. tga.gov.au [tga.gov.au]

- 8. Ketoamide Resistance and Hepatitis C Virus Fitness in Val55 Variants of the NS3 Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: L-Valinamide Hydrochloride in the Strategic Synthesis of Potent Human Neutrophil Elastase (HNE) Inhibitors

Abstract: Human Neutrophil Elastase (HNE) is a serine protease intrinsically linked to the pathology of numerous inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and cystic fibrosis.[1][2] Its role in uncontrolled degradation of extracellular matrix proteins, particularly elastin, has established it as a prime therapeutic target.[3][4] The development of potent and specific HNE inhibitors is a cornerstone of drug discovery efforts in this area.[1][5] This guide provides an in-depth examination of L-valinamide hydrochloride as a critical chiral building block for the rational design and synthesis of peptide-based HNE inhibitors, focusing on the synthesis of highly potent α-ketoheterocycle inhibitors. We will explore the biochemical rationale for its selection, provide detailed, validated synthetic protocols, and outline methods for in vitro evaluation.

Part 1: The Rationale - Why L-Valinamide Hydrochloride is a Superior Building Block for HNE Inhibitors

The efficacy of an enzyme inhibitor is fundamentally dependent on its ability to complement the topology and chemical environment of the enzyme's active site. For HNE, the choice of L-valinamide hydrochloride is not arbitrary but a strategic decision rooted in the enzyme's substrate specificity.

The S1 Specificity Pocket of HNE: A Lock for a Valine Key

HNE, like other chymotrypsin-family serine proteases, possesses a series of subsites (S4, S3, S2, S1, S1', etc.) that bind the amino acid residues (P4, P3, P2, P1, P1', etc.) of its substrates. The S1 subsite is the primary determinant of substrate specificity.[6] In HNE, the S1 pocket is a relatively small, hydrophobic cleft that shows a strong preference for small aliphatic amino acid residues, particularly Valine and Alanine.

The isopropyl side chain of a valine residue at the P1 position of an inhibitor fits snugly into this S1 pocket, establishing favorable van der Waals interactions and maximizing binding affinity. L-valinamide provides this crucial P1 structural motif in the correct stereochemical configuration (L-configuration), which is essential for precise docking into the active site.[7]

Synthetic Versatility and Chiral Integrity

L-valinamide hydrochloride is an ideal synthetic precursor for several reasons:

-

Chiral Purity: It is derived from the natural chiral pool of L-amino acids, ensuring high enantiomeric purity.[8][9] This is critical because biological targets like enzymes are chiral, and only one enantiomer of an inhibitor will typically exhibit high-affinity binding.[10]

-

Orthogonal Reactive Sites: The molecule possesses two key functional groups for peptide elongation: the α-amino group and the primary amide. The α-amino group, transiently protected as a hydrochloride salt, can be readily deprotected for N-terminal extension via standard peptide coupling reactions. The C-terminal amide can then be further elaborated into various "warhead" functionalities designed to react with the catalytic Serine-195 residue of HNE.

Part 2: Synthesis of a Potent Peptidyl α-Ketobenzoxazole HNE Inhibitor

To illustrate the application of L-valinamide hydrochloride, we will detail the synthesis of a representative peptidyl α-ketobenzoxazole, a class of inhibitors known for their sub-nanomolar potency against HNE.[11][12] These inhibitors function as transition-state analogs, forming a stable, reversible covalent hemiketal with the active site Ser-195.[12][13]

Overall Synthetic Workflow

The synthesis follows a convergent strategy. First, a dipeptide intermediate is constructed by coupling an N-terminally protected amino acid (e.g., Boc-Ala) to L-valinamide. This dipeptide is then coupled with a benzoxazole precursor, which is subsequently oxidized to yield the final α-keto warhead.

Figure 1: High-level synthetic workflow for a peptidyl α-ketobenzoxazole inhibitor.

Detailed Experimental Protocols

Protocol 1: Synthesis of Boc-L-Ala-L-Valinamide Dipeptide

This protocol describes the coupling of N-Boc-protected L-Alanine to L-valinamide.

-

Materials:

-

L-valinamide hydrochloride (1.0 eq)

-

N-Boc-L-alanine (1.05 eq)

-

HATU (1.1 eq)

-

N-Methylmorpholine (NMM) (2.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃, saturated NaCl (brine)

-

Anhydrous MgSO₄

-

-

Procedure:

-

Dissolve L-valinamide hydrochloride (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

-

Add NMM (1.1 eq) dropwise to the solution to neutralize the hydrochloride salt. Stir for 10 minutes. Causality Note: The free base of L-valinamide is required for the nucleophilic attack during peptide coupling. NMM is a non-nucleophilic organic base ideal for this purpose.

-

In a separate flask, dissolve N-Boc-L-alanine (1.05 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add NMM (1.1 eq) to the Boc-Ala/HATU solution and stir for 5 minutes to pre-activate the carboxylic acid. Causality Note: HATU converts the carboxylic acid into a highly reactive O-acylisourea ester, facilitating rapid amide bond formation.

-

Add the activated Boc-Ala solution dropwise to the L-valinamide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with EtOAc. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, gradient of methanol in dichloromethane) to yield the pure dipeptide, Boc-L-Ala-L-Valinamide.

-

Protocol 2: Synthesis of the Final α-Ketobenzoxazole Inhibitor

This protocol involves the conversion of the dipeptide amide to the α-ketoheterocycle. This is an advanced, multi-step process often involving the formation of an α-hydroxy precursor followed by oxidation.

-

Materials:

-

Boc-L-Ala-L-Valinamide (1.0 eq)

-

Trifluoroacetic anhydride (TFAA) (2.2 eq) in Dichloromethane (DCM)

-

2-Lithiobenzoxazole (prepared in situ from benzoxazole and n-BuLi)

-

Dess-Martin Periodinane (DMP) (1.5 eq)

-

Anhydrous THF, Anhydrous DCM

-

-

Procedure (Illustrative):

-

Dehydration to Nitrile: Dissolve the dipeptide (1.0 eq) in anhydrous DCM at 0 °C. Add pyridine (2.5 eq) followed by the dropwise addition of TFAA (1.2 eq). Stir for 2 hours. This converts the primary amide to a nitrile. Purify the resulting peptide nitrile.

-

Formation of α-Hydroxybenzoxazole Adduct: Prepare 2-lithiobenzoxazole by reacting benzoxazole with n-BuLi in anhydrous THF at -78 °C. Add the peptide nitrile to this solution. The nitrile is attacked by the lithiated heterocycle. Quench the reaction carefully with aqueous NH₄Cl. This sequence, after workup, yields an intermediate that can be hydrolyzed to the α-hydroxybenzoxazole precursor. Causality Note: This organometallic addition to a nitrile is a standard method for ketone synthesis.

-

Oxidation to α-Keto Warhead: Dissolve the purified α-hydroxybenzoxazole precursor (1.0 eq) in anhydrous DCM. Add Dess-Martin Periodinane (1.5 eq) and stir at room temperature for 2-3 hours. Causality Note: DMP is a mild and selective oxidizing agent that efficiently converts secondary alcohols to ketones without harsh conditions that could racemize the adjacent chiral center.

-

Quench the reaction with a saturated solution of Na₂S₂O₃.

-

Perform an aqueous work-up, dry the organic layer, and concentrate.

-

Purify the final compound by HPLC to yield the target inhibitor.

-

Characterization and Validation

The identity and purity of the synthesized inhibitor must be rigorously confirmed.

| Technique | Purpose | Expected Result (Hypothetical Example) |

| LC-MS | Confirm molecular weight and purity | Purity >95% by UV; m/z [M+H]⁺ calculated: 432.21, found: 432.2 |

| ¹H NMR | Confirm chemical structure and stereointegrity | Peaks corresponding to Boc, Ala, Val, and benzoxazole protons with correct integrations and splitting patterns. |

| ¹³C NMR | Confirm carbon backbone | Presence of α-keto carbonyl carbon signal (~195 ppm) and hemiketal carbon upon binding to enzyme. |

Part 3: In Vitro Evaluation of HNE Inhibition

Once synthesized and purified, the compound's potency must be quantified.

HNE Catalytic Mechanism and Inhibition

HNE employs a catalytic triad (His-57, Asp-102, Ser-195) to hydrolyze peptide bonds. The α-ketoheterocycle inhibitor acts as a transition-state analog, where the electrophilic ketone is attacked by the nucleophilic Ser-195, forming a stable but reversible hemiketal adduct. The nitrogen of the benzoxazole ring is believed to form a crucial hydrogen bond with the active site His-57, further stabilizing the complex.[12][14]

Figure 2: Mechanism of HNE inhibition by an α-ketoheterocycle.

Protocol 3: HNE Inhibition Assay (IC₅₀ Determination)

-

Materials:

-

Human Neutrophil Elastase (HNE)

-

Chromogenic Substrate: MeOSuc-Ala-Ala-Pro-Val-pNA

-

Assay Buffer: e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Brij-35

-

Synthesized inhibitor stock solution in DMSO

-

96-well microplate and plate reader (405 nm)

-

-

Procedure:

-

Prepare serial dilutions of the inhibitor in DMSO, then dilute further into the assay buffer.

-

To each well of a 96-well plate, add 50 µL of assay buffer.

-

Add 10 µL of the diluted inhibitor solution (or DMSO for control wells).

-

Add 20 µL of HNE solution (final concentration ~10 nM) to each well.

-

Incubate the plate at 37 °C for 15 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding 20 µL of the chromogenic substrate (final concentration ~100 µM).

-

Immediately measure the rate of p-nitroaniline (pNA) release by monitoring the change in absorbance at 405 nm over 10 minutes.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

| Compound | Description | Hypothetical IC₅₀ (nM) |

| Synthesized Inhibitor | Boc-Ala-Val-CO-Benzoxazole | 0.8 |

| Sivelestat | Known HNE Inhibitor (Reference) | 44 |

Conclusion

L-valinamide hydrochloride is a cornerstone chiral synthon for the development of next-generation elastase inhibitors. Its inherent structural features perfectly complement the S1 binding pocket of HNE, while its functional handles provide the necessary reactivity for constructing complex, high-affinity molecules. The protocols and rationale presented herein demonstrate a clear, literature-supported pathway from this simple building block to a highly potent, therapeutically relevant enzyme inhibitor, underscoring its importance for researchers and drug development professionals in the field of inflammatory diseases.

References

-

Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. International Journal of Molecular Sciences. [Link]

-

Amino Acid Substitutions at P1 Position Change the Inhibitory Activity and Specificity of Protease Inhibitors BmSPI38 and BmSPI39 from Bombyx mori. International Journal of Molecular Sciences. [Link]

-

Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. PubMed. [Link]

-

The Natural Polypeptides as Significant Elastase Inhibitors. Frontiers in Pharmacology. [Link]

-

Peptidyl alpha-ketoheterocyclic inhibitors of human neutrophil elastase. 2. Effect of varying the heterocyclic ring on in vitro potency. PubMed. [Link]

-

Computational Approach to Identifying New Chemical Entities as Elastase Inhibitors with Potential Antiaging Effects. MDPI. [Link]

-

The Hidden side of SERPINB1/Leukocyte Elastase Inhibitor. PMC - NIH. [Link]

-

Inhibition of human skin fibroblast collagenase, thermolysin, and Pseudomonas aeruginosa elastase by peptide hydroxamic acids. Biochemistry - ACS Publications. [Link]

-

The Natural Polypeptides as Significant Elastase Inhibitors. PMC. [Link]

-

Delineation of a Fundamental α-Ketoheterocycle Substituent Effect For Use in the Design of Enzyme Inhibitors. PMC - PubMed Central. [Link]

-

Synthetic inhibitors of elastase. PubMed. [Link]

-

Design, synthesis, and in vitro evaluation of inhibitors of human leukocyte elastase based on a functionalized cyclic sulfamide scaffold. PubMed. [Link]

-

Peptidyl alpha-ketoheterocyclic inhibitors of human neutrophil elastase. 3. In vitro and in vivo potency of a series of peptidyl alpha-ketobenzoxazoles. PubMed. [Link]

-

Peptidyl alpha-ketoheterocyclic inhibitors of human neutrophil elastase. 2. Effect of varying the heterocyclic ring on in vitro potency. Semantic Scholar. [Link]

-

Neutrophil Elastase and Proteinase-3 Trigger G Protein-biased Signaling through Proteinase-activated Receptor-1 (PAR1). PMC. [Link]

-

Recent Advances in the Development of Elastase Inhibitors. ResearchGate. [Link]

-

Synthesis of chiral building blocks for use in drug discovery. PubMed. [Link]

- Synthesis of Elastase Inhibitors: Report on Completed Contract.Google Books.

-

Design and Synthesis of Proteinase Inhibitors. Medicinal Chemistry, University of Kansas. [Link]

Sources

- 1. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic inhibitors of elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Amino Acid Substitutions at P1 Position Change the Inhibitory Activity and Specificity of Protease Inhibitors BmSPI38 and BmSPI39 from Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Chiral Building Blocks Selection - Enamine [enamine.net]

- 11. Peptidyl alpha-ketoheterocyclic inhibitors of human neutrophil elastase. 2. Effect of varying the heterocyclic ring on in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peptidyl alpha-ketoheterocyclic inhibitors of human neutrophil elastase. 3. In vitro and in vivo potency of a series of peptidyl alpha-ketobenzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Delineation of a Fundamental α-Ketoheterocycle Substituent Effect For Use in the Design of Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

Chiral resolution with 2-Amino-3-methylbutanamide hydrochloride

An In-Depth Guide to Chiral Resolution Using L-Valinamide Hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Imperative of Enantiomeric Purity

In the landscape of modern drug development, agrochemicals, and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is often the very determinant of its biological activity, efficacy, and safety profile. Many organic molecules are chiral, existing as a pair of non-superimposable mirror images known as enantiomers. While physically similar, these enantiomers can interact differently with the chiral environment of biological systems, leading to one being a potent therapeutic while the other is inactive or, in some cases, toxic. The separation of a racemic mixture—a 50:50 mixture of two enantiomers—into its pure components is a critical process known as chiral resolution.[1][]

One of the most robust and industrially scalable methods for chiral resolution is the formation of diastereomeric salts.[1][3] This technique leverages a chiral resolving agent to convert the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physical properties, such as solubility, which can be exploited for separation, typically through fractional crystallization.[1][4][5]

This guide provides a comprehensive overview and detailed protocol for the application of 2-Amino-3-methylbutanamide hydrochloride, the hydrochloride salt of L-Valinamide, as an effective chiral resolving agent for racemic carboxylic acids.

L-Valinamide Hydrochloride: A Profile of the Resolving Agent

L-Valinamide hydrochloride is a derivative of the naturally occurring amino acid L-valine. Its utility as a resolving agent stems from two key structural features:

-

Inherent Chirality: As a derivative of an L-amino acid, it is an enantiomerically pure compound, providing the necessary chiral reference for discriminating between the enantiomers of a racemic mixture.

-

Basic Amino Group: The primary amine functionality allows it to react with acidic compounds, such as carboxylic acids, to form ammonium-carboxylate salts.

This combination makes it an excellent choice for the resolution of racemic carboxylic acids, a common structural motif in active pharmaceutical ingredients (APIs) and their intermediates.

The Mechanism: From Enantiomers to Separable Diastereomers

The fundamental principle of this resolution technique is the conversion of a physically inseparable pair of enantiomers into a pair of physically distinct diastereomers. The process is a straightforward acid-base reaction.[4]

Let's consider a racemic mixture of a generic carboxylic acid, (R/S)-Acid. When this mixture is treated with a single enantiomer of a chiral base, in this case, (S)-2-Amino-3-methylbutanamide (L-Valinamide), two diastereomeric salts are formed:

-

(R)-Acid • (S)-Base

-

(S)-Acid • (S)-Base

These two salts are diastereomers. They have different spatial arrangements and, consequently, different crystal lattice energies and solubilities in a given solvent system.[6] This disparity in solubility is the key to their separation. By carefully selecting the solvent and controlling conditions like temperature, one diastereomer can be selectively crystallized from the solution while the other remains dissolved.[7]

The following diagram illustrates the core principle of diastereomeric salt formation.

Caption: Experimental Workflow for Chiral Resolution.

Step-by-Step Methodology

Step 1: Preparation and Salt Formation

-

Causality: The goal is to create a supersaturated solution from which only one diastereomer will preferentially crystallize. The choice of solvent is critical; it must dissolve both components at a higher temperature but allow for selective precipitation of one salt upon cooling.

-

Protocol:

-

In a clean, dry flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of a suitable warm solvent (e.g., ethanol or methanol).

-

In a separate flask, prepare a solution of L-Valinamide by neutralizing the hydrochloride salt. To do this, dissolve 0.5 to 1.0 equivalents of L-Valinamide HCl in the same solvent and add an equimolar amount of a base like NaOH to liberate the free amine. Note: The use of 0.5 equivalents of the resolving agent is a common strategy to maximize the yield of the less soluble salt.

-

Alternatively, the salt can be formed directly by mixing the racemic acid and L-Valinamide HCl, though this may require more rigorous solvent screening.

-

Combine the two solutions and stir at an elevated temperature (e.g., 50-60°C) for 15-30 minutes to ensure complete salt formation.

-

Step 2: Crystallization of the Diastereomeric Salt

-

Causality: The separation relies on the differential solubility of the two diastereomeric salts. Controlled cooling allows the less soluble salt to form a crystalline solid, leaving the more soluble one in the solution (mother liquor). The rate of cooling can impact crystal size and purity.

-

Protocol:

-

Slowly cool the solution to room temperature. Spontaneous crystallization may occur.

-

If no crystals form, induce crystallization by either scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt (if available).

-

Once crystallization begins, allow the solution to stand at room temperature for several hours, or transfer it to a colder environment (e.g., 0-4°C) to maximize the yield of the precipitate. [8]The optimal crystallization time can vary and may require kinetic monitoring. [9] Step 3: Isolation of the Diastereomeric Salt

-

-

Causality: This is a physical separation of the solid (enriched in one diastereomer) from the liquid (enriched in the other). Proper washing is crucial to remove any residual mother liquor from the crystal surface.

-

Protocol:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

-

Dry the crystals under vacuum to obtain the isolated, enriched diastereomeric salt.

-

Step 4: Liberation of the Enantiomer and Recovery of the Resolving Agent

-

Causality: The diastereomeric salt must be cleaved to isolate the desired enantiomerically enriched carboxylic acid and to recover the valuable resolving agent for reuse. This is achieved by reversing the initial acid-base reaction.

-

Protocol:

-

Dissolve the dried diastereomeric salt in water.

-

Acidify the solution with 1M HCl to a pH of ~1-2. This protonates the carboxylate, making the carboxylic acid insoluble in the aqueous layer.

-

Extract the enantiomerically enriched carboxylic acid into an organic solvent (e.g., diethyl ether, ethyl acetate).

-

The aqueous layer now contains the protonated L-Valinamide hydrochloride. This can be isolated by evaporation of the water or used directly in subsequent resolutions.

-

The mother liquor from Step 3 can be similarly treated to recover the other enantiomer of the carboxylic acid, albeit in lower enantiomeric purity.

-

Step 5: Analysis of Enantiomeric Excess (ee)

-

Causality: It is essential to quantify the success of the resolution. This is done by measuring the ratio of the two enantiomers in the final product.

-

Protocol:

-

Determine the optical rotation of the final product using a polarimeter and compare it to the literature value for the pure enantiomer.

-

For a more accurate determination, use chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to directly measure the percentage of each enantiomer present. The enantiomeric excess (% ee) is calculated as: % ee = |(% Major Enantiomer - % Minor Enantiomer)|.

-

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Crystallization | Solution is not supersaturated; Inappropriate solvent choice; Cooling too rapidly. | Concentrate the solution by evaporating some solvent; Try a different solvent or a co-solvent system; Cool the solution more slowly; Add a seed crystal. |

| Low Yield | The solubilities of the two diastereomeric salts are too similar; Insufficient crystallization time. | Screen for a more effective solvent that maximizes the solubility difference; Increase the crystallization time; Ensure the system reaches thermodynamic equilibrium. [6] |

| Low Enantiomeric Excess (ee) | Incomplete separation of diastereomers; Co-precipitation; Inefficient washing of the crystals. | Recrystallize the diastereomeric salt one or more times to improve purity; Wash the crystals carefully with cold solvent; Optimize the cooling rate and final temperature. |

| Oil Formation Instead of Crystals | The melting point of the diastereomeric salt is below the crystallization temperature; Solvent is too nonpolar. | Use a more polar solvent system; Try to crystallize at a lower temperature; Dilute the solution. |

Conclusion

Chiral resolution by diastereomeric salt formation is a powerful and time-tested technique for obtaining enantiomerically pure compounds. [1][10]L-Valinamide hydrochloride serves as an accessible and effective resolving agent for a wide range of racemic carboxylic acids. The success of this method hinges on the careful and systematic optimization of key parameters, primarily solvent selection and crystallization conditions. By understanding the underlying principles and following a robust experimental protocol, researchers can effectively leverage this method to advance their work in pharmaceutical and chemical development.

References

-

Wikipedia. Chiral resolution. [Link]

- Google Patents. US3386888A - Resolution of racemic amino acids.

-

ResearchGate. Resolution/Deracemization of Chiral ??-Amino Acids Using Resolving Reagents with Flexible Stereogenic Centers | Request PDF. [Link]

-

National Institutes of Health. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]

-

Royal Society of Chemistry. Chiral resolution with frozen aqueous amino acids. [Link]

-

Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

-

ResearchGate. (PDF) Chiral Resolution with Frozen Aqueous Amino Acids. [Link]

-

MDPI. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]

-

Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

National Institutes of Health. 2-Amino-2,3-dimethylbutanamide. [Link]

-

Chiralpedia. Part 6: Resolution of Enantiomers. [Link]

-

Crystal Growth & Design. Population Balance Modeling of Diastereomeric Salt Resolution. [Link]

-

UCL Discovery. Isolation of enantiomers via diastereomer crystallisation. [Link]

-

ResearchGate. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. [Link]

-

ResearchGate. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

-

A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. [Link]

-

BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

-

ResearchGate. (PDF) Synthesis of enantiomerically pure amino acids. [Link]

-

Chemistry LibreTexts. Diastereomers and Optical Resolution. [Link]

-